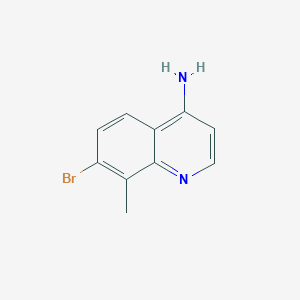

4-Amino-7-bromo-8-methylquinoline

描述

Overview of the Quinoline (B57606) Scaffold in Contemporary Chemical Research

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in medicinal chemistry and materials science. Current time information in Pasuruan, ID.nih.gov Its rigid structure and the presence of a nitrogen atom provide a unique electronic and steric profile, making it a "privileged scaffold." This term reflects the ability of the quinoline nucleus to serve as a versatile template for the design of ligands that can interact with a wide array of biological targets. Current time information in Pasuruan, ID.

Quinoline derivatives are found in numerous natural products, most famously the antimalarial alkaloid quinine. This natural precedent has inspired chemists to explore the synthetic space around the quinoline core, leading to the development of a vast library of compounds with diverse pharmacological activities. These include anticancer, antimicrobial, anti-inflammatory, antiviral, and antioxidant properties. Current time information in Pasuruan, ID.googleapis.com The functionalization of the quinoline ring at its various positions is a key strategy for modulating the biological activity, physicochemical properties, and target selectivity of the resulting molecules. nih.gov

The Distinctive Role of Halogenated and Aminated Quinoline Derivatives in Synthetic and Biological Contexts

The introduction of halogen atoms and amino groups onto the quinoline scaffold significantly influences its chemical reactivity and biological function. Halogens, such as bromine, are known to modulate the lipophilicity and electronic properties of a molecule, which can enhance its ability to cross biological membranes and interact with target proteins. The bromine atom at the 7-position, as seen in many bioactive quinolines, is often associated with increased potency. For instance, in the realm of antimalarial research, a small, electron-withdrawing group like chlorine or bromine at the 7-position is often considered a requirement for activity against certain strains of Plasmodium falciparum. calpaclab.com Furthermore, the carbon-bromine bond serves as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions.

The 4-aminoquinoline (B48711) substructure is another critical pharmacophore, most notably recognized in the structure of the antimalarial drug chloroquine. mdpi.com The amino group at the C4 position is pivotal for the antimalarial activity of these compounds, and it also offers a site for further derivatization to fine-tune the molecule's properties. googleapis.com Research has shown that the 4-amino group can participate in crucial hydrogen bonding interactions within the active sites of biological targets. calpaclab.com The combination of both halogenation and amination on a quinoline ring can therefore lead to compounds with enhanced and specific biological activities, making them a focus of intensive research. googleapis.comnih.gov

Specific Research Focus: 4-Amino-7-bromo-8-methylquinoline within the Quinoline Landscape

While extensive research exists on the broader class of 4-amino-7-haloquinolines, the specific compound This compound is a less documented entity in publicly available scientific literature. Its structure, however, positions it as a compound of significant interest. It combines the key 4-amino and 7-bromo functionalities with an 8-methyl group. The methyl group at the C8 position can influence the compound's conformation and steric profile, potentially altering its interaction with biological targets compared to its non-methylated counterparts.

Although detailed experimental data for this compound is scarce, its properties can be predicted based on its chemical structure. The following table provides a summary of its key identifiers and predicted physicochemical properties.

| Identifier/Property | Value |

| IUPAC Name | 7-bromo-8-methylquinolin-4-amine |

| Molecular Formula | C₁₀H₉BrN₂ |

| Molecular Weight | 237.10 g/mol |

| Predicted XLogP3 | 2.9 |

| Predicted Hydrogen Bond Donors | 1 |

| Predicted Hydrogen Bond Acceptors | 2 |

Data is based on predictions for the specified compound.

A plausible synthetic route to obtain this compound would likely involve a multi-step process, potentially starting from a substituted aniline (B41778) like 2-bromo-3-methylaniline. This could undergo a cyclization reaction, such as the Combes or a related quinoline synthesis, to form the core heterocyclic ring system. Subsequent functionalization, such as chlorination at the 4-position followed by nucleophilic substitution with an amino source, would yield the final product. The synthesis of the key intermediate, 7-bromo-4-chloro-8-methylquinoline (B1371734), would be a critical step in this proposed pathway.

Structure

3D Structure

属性

IUPAC Name |

7-bromo-8-methylquinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-6-8(11)3-2-7-9(12)4-5-13-10(6)7/h2-5H,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEYAXBLNXNFZSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C(C=CN=C12)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70670931 | |

| Record name | 7-Bromo-8-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189106-52-2 | |

| Record name | 7-Bromo-8-methylquinolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70670931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Amino 7 Bromo 8 Methylquinoline and Analogous Structures

Established Synthetic Pathways to 4-Amino-7-bromo-8-methylquinoline

The synthesis of this compound logically proceeds through a multi-step sequence involving the initial formation of a quinoline (B57606) ring system, followed by targeted functionalization. The key is the strategic introduction of the bromo, methyl, and amino groups at the correct positions.

Sequential Bromination and Amination Protocols

A primary strategy for assembling the target molecule involves the sequential halogenation and amination of a pre-formed 8-methylquinolin-4-ol (also known as 8-methyl-4-quinolone) precursor. This process typically follows a well-defined chemical sequence.

Formation of the 4-Hydroxyquinoline (B1666331) Core : The synthesis often begins with a cyclization reaction to build the fundamental quinoline structure. The Gould-Jacobs reaction is a classic and effective method for this purpose. wikipedia.org It involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester. For the synthesis of an 8-methylquinoline (B175542) derivative, 3-methylaniline (m-toluidine) would be the appropriate starting aniline. The reaction proceeds through an anilidomethylenemalonate intermediate, which then undergoes thermal cyclization to form a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgwikipedia.org Subsequent saponification and decarboxylation yield the 4-hydroxyquinoline. wikipedia.org Microwave-assisted versions of the Gould-Jacobs reaction have been shown to improve yields and significantly reduce reaction times. jasco.roresearchgate.net

Bromination : With the 8-methyl-4-hydroxyquinoline core in hand, the next step is electrophilic bromination to install the bromine atom at the C-7 position. The directing effects of the hydroxyl group (in its keto-form) and the activating nature of the benzene (B151609) ring of the quinoline system guide the regioselectivity of this reaction. Studies on the bromination of 8-substituted quinolines, such as 8-hydroxyquinoline (B1678124), show that bromination often occurs at the 5 and 7 positions. researchgate.netacgpubs.org Achieving selective mono-bromination at the 7-position requires careful control of reaction conditions, such as the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide or molecular bromine) and the choice of solvent. acgpubs.orgresearchgate.net A documented synthesis of 7-bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid confirms the feasibility of this substitution pattern. uni.lu

Chlorination of the 4-Position : The 4-amino group is typically introduced via nucleophilic aromatic substitution (SNAr). To facilitate this, the 4-hydroxy group must first be converted into a better leaving group, most commonly a chlorine atom. This transformation is reliably achieved by treating the 4-hydroxyquinoline derivative with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅). mdpi.com This reaction converts 7-bromo-8-methylquinolin-4-ol into the key intermediate, 7-bromo-4-chloro-8-methylquinoline (B1371734).

Amination : The final step is the reaction of 7-bromo-4-chloro-8-methylquinoline with an amine source. The chlorine atom at the C-4 position is highly susceptible to nucleophilic attack. Introducing ammonia (B1221849) or a protected form of ammonia will displace the chloride ion to yield the final product, this compound. This amination of 4-chloroquinolines is a standard and widely used method for preparing 4-aminoquinoline (B48711) derivatives.

Strategies for Precursor Functionalization and Derivatization

An alternative to sequential functionalization on a pre-formed quinoline is to begin with precursors that already contain the required substituents.

A robust strategy involves starting with a pre-brominated aniline. For instance, the Gould-Jacobs reaction can be performed on 3-bromoaniline. This leads to the formation of 7-bromo-4-hydroxy-3-quinoline carboxylic acid derivatives through condensation and cyclization steps. patsnap.com To obtain the target 8-methyl derivative, one would ideally start with 2-bromo-3-methylaniline. The reaction of this precursor with diethyl ethoxymethylenemalonate, followed by thermal cyclization, would directly yield 7-bromo-4-hydroxy-8-methylquinoline derivatives. wikipedia.orgpatsnap.com From this intermediate, the synthetic sequence would proceed as described above, with chlorination of the 4-position followed by amination.

The table below outlines the typical reaction sequence starting from m-toluidine.

Table 1: Plausible Synthetic Pathway to this compound| Step | Reaction | Reactants | Key Intermediate |

|---|---|---|---|

| 1 | Gould-Jacobs Reaction | 3-Methylaniline, Diethyl ethoxymethylenemalonate | 4-Hydroxy-8-methylquinoline |

| 2 | Electrophilic Bromination | 4-Hydroxy-8-methylquinoline, Brominating Agent (e.g., NBS) | 7-Bromo-4-hydroxy-8-methylquinoline |

| 3 | Chlorination | 7-Bromo-4-hydroxy-8-methylquinoline, POCl₃ | 7-Bromo-4-chloro-8-methylquinoline |

| 4 | Nucleophilic Amination | 7-Bromo-4-chloro-8-methylquinoline, Ammonia source | This compound |

Advanced Synthetic Transformations and Catalytic Approaches in Quinoline Synthesis

Modern synthetic chemistry offers a variety of advanced, efficient, and environmentally conscious methods for constructing substituted quinoline rings, which are applicable to the synthesis of the title compound and its structural analogs.

Metal-Catalyzed Coupling Reactions for Quinoline Scaffold Elaboration

Transition-metal catalysis provides powerful tools for the functionalization of quinoline scaffolds, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions are typically used to add diversity to a pre-existing quinoline core. For a molecule like 7-bromo-4-chloro-8-methylquinoline, the bromine atom serves as an excellent handle for various cross-coupling reactions.

Table 2: Examples of Metal-Catalyzed Reactions for Quinoline Elaboration

| Reaction Type | Catalyst/Reagents | Application on Quinoline Scaffold |

|---|---|---|

| Suzuki Coupling | Pd catalyst (e.g., PdCl₂(dppf)), Boronic acid, Base | Couples an aryl or alkyl group at the 7-position of a 7-bromoquinoline. |

| Negishi Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Organozinc halide | Forms a C-C bond by coupling an organic group to the 7-position of a 7-bromoquinoline. |

| Ullmann Condensation | Cu catalyst (e.g., CuI), Phenol/Amine, Base | Forms a C-O or C-N bond at the 7-position of a 7-bromoquinoline. |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base, Amine | A modern alternative for C-N bond formation, applicable for amination at the 7-position. |

Palladium- and copper-catalyzed reactions are particularly prominent in quinoline chemistry. One-pot procedures that combine traditional cross-coupling with C-H functionalization have been developed, using the quinoline substrate itself as a ligand for the palladium catalyst. acs.org

Transition Metal-Free and Green Chemistry Protocols

Growing emphasis on environmental sustainability has driven the development of transition-metal-free and green synthetic protocols. These methods aim to reduce hazardous waste, avoid toxic metals, and improve energy efficiency.

Key green approaches in quinoline synthesis include:

Microwave and Ultrasound-Assisted Reactions : Using microwave irradiation or sonication can dramatically shorten reaction times and increase yields for classic syntheses like the Friedlander and Gould-Jacobs reactions. researchgate.net

Use of Green Solvents : Performing reactions in water or other environmentally benign solvents is a cornerstone of green chemistry. researchgate.net

Nanocatalysis : The use of nanocatalysts offers advantages such as high efficiency, easy recovery, and reusability, making synthetic processes more sustainable.

Metal-Free Cyclizations : A variety of methods avoid transition metals entirely, often using iodine or acid catalysis to promote the cyclization and aromatization steps needed to form the quinoline ring. acgpubs.orgresearchgate.net

Table 3: Green Chemistry Approaches in Quinoline Synthesis

| Approach | Description | Example |

|---|---|---|

| Microwave-Assisted Synthesis | Uses microwave energy to rapidly heat reactions, reducing time and often improving yields. | Microwave-assisted Friedlander or Gould-Jacobs reactions. researchgate.net |

| Metal-Free Catalysis | Employs catalysts like iodine, or strong acids like TsOH, to avoid toxic and expensive transition metals. acgpubs.orgresearchgate.net | Iodide-catalyzed tandem cyclization of 2-styrylanilines. |

| Nanocatalysis | Utilizes recyclable nanocatalysts (e.g., magnetic nanoparticles) to facilitate reactions. | Fe₃O₄ nanoparticle-catalyzed Friedlander annulation. |

Multi-component and One-Pot Synthetic Strategies towards Substituted Quinolines

Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. These one-pot strategies are valued for their high atom economy, step efficiency, and ability to rapidly generate molecular diversity.

Several MCRs are employed for quinoline synthesis:

Friedlander Annulation : A condensation between a 2-aminoaryl aldehyde or ketone and a compound containing an active methylene (B1212753) group (e.g., a β-ketoester). This is one of the most straightforward methods for quinoline synthesis.

Povarov Reaction : A [4+2] cycloaddition reaction involving an aniline, an aldehyde, and an activated alkene to form tetrahydroquinoline derivatives, which can then be oxidized to quinolines.

Doebner-von Miller Reaction : A reaction of an α,β-unsaturated carbonyl compound with an aniline, catalyzed by a Lewis or Brønsted acid.

These strategies allow for the construction of complex, highly substituted quinolines in a single, efficient step, representing a powerful alternative to linear, multi-step syntheses.

Synthesis of Structural Analogues and Key Intermediates

The construction of the this compound scaffold relies on a series of well-established and versatile reactions in organic synthesis. These methods can be broadly categorized into those that form the fundamental quinoline ring system and those that subsequently modify it to introduce the required amino, bromo, and methyl functionalities.

Cyclization Reactions for Quinoline Ring Formation (e.g., Skraup, Doebner–von Miller, Gould–Jacobs)

The formation of the quinoline core is the foundational step in the synthesis of this compound. Several classic named reactions are instrumental for this purpose, each offering a different pathway to the bicyclic system, often starting from aniline or its derivatives. A hypothetical starting material for these syntheses to achieve the desired 7-bromo-8-methyl substitution pattern would be 3-bromo-2-methylaniline.

Skraup Synthesis

The Skraup synthesis is a robust method for producing quinolines by heating a primary aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent, such as nitrobenzene. organicreactions.orgwikipedia.org The reaction begins with the dehydration of glycerol by sulfuric acid to form acrolein. iipseries.org This is followed by a Michael addition of the aniline derivative to the acrolein. The resulting intermediate then undergoes electrophilic cyclization onto the aromatic ring, followed by dehydration and oxidation to yield the quinoline product. iipseries.org A key requirement for this reaction is that the aromatic amine must have an unsubstituted position ortho to the amino group to allow for cyclization. organicreactions.org While effective for creating unsubstituted quinoline rings, the often violent reaction conditions necessitate careful control, typically by adding ferrous sulfate. wikipedia.org

Doebner–von Miller Reaction

A modification of the Skraup synthesis, the Doebner-von Miller reaction, utilizes α,β-unsaturated carbonyl compounds instead of glycerol, allowing for the synthesis of quinolines with substituents on the heterocyclic ring. wikipedia.orgnih.gov This reaction is catalyzed by Brønsted or Lewis acids. wikipedia.org The mechanism is thought to involve the initial conjugate addition of an aniline to the α,β-unsaturated carbonyl compound. wikipedia.orgresearchgate.net Subsequent steps, which are a subject of some debate, may involve fragmentation and recombination before cyclization and aromatization to form the quinoline ring system. wikipedia.orgnih.gov When the α,β-unsaturated carbonyl is formed in situ from aldehydes or ketones, the reaction is known as the Beyer method. wikipedia.org

Gould–Jacobs Reaction

The Gould-Jacobs reaction provides a pathway to 4-hydroxyquinoline (or 4-quinolone) derivatives, which are key intermediates that can be later converted to 4-aminoquinolines. The synthesis starts with the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. wikipedia.orgwikipedia.org This is followed by a thermally induced cyclization. wikipedia.orgjasco.ro The resulting 4-hydroxy-3-carboalkoxyquinoline can then be saponified and decarboxylated to yield the 4-hydroxyquinoline. wikipedia.org This method is particularly effective for anilines bearing electron-donating groups in the meta-position. wikipedia.org To obtain the final 4-amino derivative, the hydroxyl group can be converted to a leaving group (e.g., a chloro group using POCl₃) and subsequently displaced by an amine.

Table 1: Comparison of Quinoline Cyclization Reactions

| Reaction | Key Reagents | Primary Product | Key Features |

|---|---|---|---|

| Skraup Synthesis | Aniline, glycerol, H₂SO₄, oxidizing agent | Quinoline (unsubstituted on hetero-ring) | Harsh, often violent conditions; classic method. organicreactions.orgwikipedia.org |

| Doebner–von Miller Reaction | Aniline, α,β-unsaturated carbonyl, acid catalyst | Substituted quinolines | More versatile than Skraup for substituted quinolines. wikipedia.orgsynarchive.com |

| Gould–Jacobs Reaction | Aniline, alkoxymethylenemalonic ester | 4-Hydroxyquinoline derivative | Provides access to 4-hydroxyquinolines, which are precursors to 4-aminoquinolines. wikipedia.orgjasco.ro |

Reduction and Oxidation Reactions of Quinoline Derivatives

Once the 7-bromo-8-methylquinoline (B592043) core is established, functional group interconversions are necessary to install the 4-amino group. This often involves the reduction of a nitro group or the oxidation of a methyl group on the quinoline ring.

Reduction of Nitroquinolines

A common strategy for introducing an amino group onto an aromatic ring is through the reduction of a corresponding nitro group. The catalytic reduction of nitroarenes is a widely used and efficient method for preparing aromatic amines. acs.org For the synthesis of a 4-aminoquinoline, a 4-nitroquinoline (B1605747) intermediate would be required. This reduction can be achieved through various methods, including catalytic hydrogenation using catalysts like palladium or platinum, or by using chemical reductants. nih.govnumberanalytics.com For instance, copper(II) oxide (CuO) has been shown to be a reusable solid reagent for the reduction of nitroquinolines to aminoquinolines in the presence of hydrazine (B178648) monohydrate under mild conditions, achieving high conversion and selectivity. acs.org This method's efficiency is attributed to the formation of oxygen vacancies on the CuO surface. acs.org

Oxidation of Methylquinolines

The methyl group on the quinoline ring can be a synthetic handle for introducing other functionalities through oxidation. Depending on the oxidant and reaction conditions, a methyl group can be converted to an aldehyde, a carboxylic acid, or other oxidized forms. pvamu.eduresearchgate.net For example, 4-methylquinolines can be selectively oxidized to quinoline-4-carbaldehydes using hypervalent iodine(III) reagents under metal-free and mild conditions. researchgate.net Alternatively, oxidation can lead to the corresponding carboxylic acid. pvamu.eduyoutube.comgoogle.com These oxidized products can then serve as intermediates for further synthetic transformations.

Application of Staudinger Reactions and Phosphazene Intermediates

Modern synthetic chemistry offers powerful tools for the introduction of amine functionalities and for facilitating challenging reactions through the use of highly reactive intermediates and bases.

Staudinger Reaction

The Staudinger reaction provides a mild and effective method for the reduction of azides to primary amines, known as the Staudinger reduction. wikipedia.orgorganicchemistrytutor.com This two-step process involves the reaction of an organic azide (B81097) with a phosphine (B1218219) (commonly triphenylphosphine) to form an iminophosphorane intermediate. wikipedia.orgalfa-chemistry.com Subsequent hydrolysis of the iminophosphorane yields the primary amine and a phosphine oxide byproduct. wikipedia.org This reaction is particularly useful when other reducible functional groups are present in the molecule that might not be compatible with harsher reduction methods like catalytic hydrogenation. organicchemistrytutor.com In the context of synthesizing this compound, a 4-azido-7-bromo-8-methylquinoline intermediate could be smoothly converted to the target compound using the Staudinger reduction. nih.gov

The iminophosphorane (or phosphazene) intermediate is a key species in this reaction. sciforum.netmdpi.com These compounds, with a P=N double bond, are not just transient intermediates but also find use as powerful, non-nucleophilic bases and as ligands in organometallic chemistry. sigmaaldrich.comnih.govnih.gov

Phosphazene Bases

Phosphazenes, particularly the oligomeric forms like P₄-t-Bu, are extremely strong, non-ionic bases. sigmaaldrich.comwikipedia.org Their high basicity, coupled with low nucleophilicity and good solubility in organic solvents, makes them highly effective catalysts for reactions that are difficult to achieve with conventional bases. sigmaaldrich.comresearchgate.net They can deprotonate very weak acids, generating highly reactive "naked" anions. sigmaaldrich.comresearchgate.net In the synthesis of complex heterocyclic systems, phosphazene bases can be employed to facilitate reactions such as alkylations, aldol (B89426) reactions, and polymerizations under mild conditions, often leading to cleaner reactions and higher yields. sigmaaldrich.comacs.org Their ability to avoid Lewis-acid catalyzed side reactions, which can be an issue with ionic bases, is a significant advantage. sigmaaldrich.com

Reactivity and Reaction Mechanisms of 4 Amino 7 Bromo 8 Methylquinoline

Intrinsic Chemical Reactivity of the 4-Amino-7-bromo-8-methylquinoline Core

The inherent reactivity of the this compound scaffold is a composite of the electronic properties of the quinoline (B57606) ring system and the directing effects of its substituents. The nitrogen atom in the quinoline ring deactivates the carbocyclic ring towards electrophilic attack while activating the heterocyclic ring. The amino group at C4 and the methyl group at C8 are electron-donating, which can influence the electron density distribution across the ring system. Conversely, the bromine atom at C7 is an electron-withdrawing group.

Chemical Transformations of the Amino Group

The amino group at the 4-position of the quinoline ring is a key site for chemical modification. As a nucleophile itself, it can participate in a variety of reactions, including acylation, alkylation, and diazotization. The reactivity of this group is influenced by the electronic nature of the quinoline core.

Studies on related 4-aminoquinoline (B48711) derivatives have shown that this amino group can be readily acylated or can react with various electrophiles. nih.gov Furthermore, the amino group can direct the regioselectivity of other reactions on the quinoline ring. For instance, the amino group in 8-aminoquinolines has been shown to direct C-H functionalization to the C5 position. rsc.org

| Reaction Type | Reagents and Conditions | Product Type | Reference |

| N-dealkylation | Human liver microsomes, NADPH | N-dealkylated metabolites | nih.gov |

| Acylation | Acylating agents | N-acylated quinolines | nih.gov |

| Buchwald-Hartwig Amination | Pd catalyst, ligand, base | N-arylated or N-alkylated quinolines | frontiersin.org |

Regioselectivity and Stereoselectivity in Quinoline Functionalization

The functionalization of the quinoline ring in this compound is a complex process where regioselectivity is a critical consideration. The existing substituents play a significant role in directing incoming reagents to specific positions on the ring. The interplay between the electron-donating amino and methyl groups and the electron-withdrawing bromine atom, along with the inherent reactivity of the quinoline nucleus, dictates the preferred sites of reaction.

For instance, in the bromination of 8-substituted quinolines, the position of the incoming bromine atom is highly dependent on the nature of the substituent at the 8-position. 8-hydroxyquinoline (B1678124) and 8-aminoquinoline (B160924) yield a mixture of mono- and di-bromo derivatives, while 8-methoxyquinoline (B1362559) gives a single bromo-product. researchgate.net The functionalization of chloro-substituted quinolines can be controlled by the choice of base to achieve regioselective metalation at different positions. acs.org

Advanced Organic Transformations and Mechanistic Investigations

Modern synthetic methods have enabled more complex and selective transformations on the quinoline scaffold, moving beyond classical substitution and functional group interconversion.

C-H Functionalization Studies on Methylquinolines

Direct C-H functionalization has emerged as a powerful tool for the atom- and step-economical synthesis of functionalized quinolines. mdpi.comnih.gov This approach avoids the need for pre-functionalized substrates. mdpi.com In the context of 8-methylquinolines, significant research has focused on the activation and functionalization of the C-H bonds of the methyl group.

Ruthenium and rhodium catalysts have been employed for the direct alkylation of the C(sp³)–H bond of 8-methylquinolines with various olefins. acs.org These reactions exhibit high regioselectivity, leading to the formation of linear alkylated products. acs.org Metal-free protocols have also been developed for the remote C5-H halogenation of 8-substituted quinolines, showcasing the versatility of C-H activation strategies. rsc.org

| Catalyst/Reagent | Reaction Type | Product | Reference |

| [RuCl₂(p-cymene)]₂ / [Cp*RhIIICl₂]₂ | C(sp³)–H alkylation with olefins | Linearly alkylated 8-methylquinolines | acs.org |

| Trihaloisocyanuric acid | Metal-free C5–H halogenation | C5-halogenated 8-substituted quinolines | rsc.org |

| Pd(OAc)₂ | C2 oxidative cross-coupling | C2-functionalized quinoline N-oxides | mdpi.com |

Unconventional Reactivity Patterns and Rearrangements

Under certain conditions, quinoline derivatives can undergo unconventional reactions and rearrangements. For example, some 4-aminoquinolines have been synthesized through the rearrangement of pyrazolium (B1228807) salts. nih.gov While specific studies on rearrangements involving this compound are not prevalent, the inherent reactivity of the quinoline system suggests that such transformations could be possible under specific stimuli, such as strong acids, bases, or high temperatures.

The field of quinoline chemistry continues to evolve, with ongoing research into novel reactivity patterns and the development of more efficient and selective synthetic methodologies. These advancements will undoubtedly expand the synthetic utility of complex quinoline derivatives like this compound.

Computational and Theoretical Investigations of 4 Amino 7 Bromo 8 Methylquinoline

Molecular Dynamics and Intermolecular Interaction Studies

Extensive searches of scientific literature and computational chemistry databases have revealed a significant gap in the publicly available research on the specific compound 4-Amino-7-bromo-8-methylquinoline. While the compound is mentioned in patent literature as a potential autophagy pathway inhibitor, detailed computational studies regarding its dynamic behavior and interaction mechanisms are not presently available. google.com This section outlines the typical methodologies used for such investigations, which would be applicable to this compound should such research be undertaken in the future.

Conformational Analysis and Molecular Stability Simulations

Currently, there are no published studies detailing the conformational analysis or molecular stability simulations specifically for this compound. Such studies are crucial for understanding the three-dimensional structure and flexibility of a molecule, which in turn dictates its biological activity.

Typically, conformational analysis of a molecule like this compound would involve computational methods such as:

Molecular Mechanics (MM): This method would be used to rapidly explore the potential energy surface of the molecule. By systematically rotating the rotatable bonds, such as the one connecting the amino group to the quinoline (B57606) ring, a series of low-energy conformations, or conformers, can be identified.

Quantum Mechanics (QM): Higher-level QM methods, like Density Functional Theory (DFT), would then be employed to optimize the geometries of the most stable conformers identified by MM. These calculations provide more accurate information about the relative energies and stabilities of different conformations.

The results of such an analysis for this compound would likely be presented in a data table, similar to the hypothetical example below, detailing the key dihedral angles and the corresponding relative energies of the stable conformers.

Hypothetical Conformational Analysis Data for this compound

| Conformational State | Dihedral Angle (C3-C4-N-H) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Global Minimum | 180° | 0.00 | 75.2 |

| Local Minimum 1 | 60° | 1.5 | 15.3 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no experimental or computational data for this compound is currently available.

Molecular stability simulations would typically involve running molecular dynamics (MD) simulations over a period of time (nanoseconds to microseconds) to observe the structural fluctuations and stability of the molecule in a simulated physiological environment (e.g., in water at 300 K). Analysis of these simulations would provide insights into the root-mean-square deviation (RMSD) of the atomic positions, which is a measure of the molecule's structural stability.

Computational Modeling of Intermolecular Binding and Recognition Processes

There are currently no available computational models detailing the intermolecular binding and recognition processes of this compound with any biological target. The patent that mentions this compound suggests its potential as an autophagy pathway inhibitor, but does not provide any specific targets or binding studies. google.com

Should such studies be conducted, they would likely involve the following computational techniques:

Molecular Docking: This technique would be used to predict the preferred binding orientation of this compound to a specific protein target involved in the autophagy pathway. The output would be a series of binding poses ranked by a scoring function, which estimates the binding affinity.

Molecular Dynamics (MD) Simulations of the Ligand-Protein Complex: Following docking, MD simulations of the most promising ligand-protein complex would be performed. These simulations provide a dynamic view of the binding process, allowing for the analysis of the stability of the complex and the key intermolecular interactions.

The key interactions stabilizing the binding of this compound to its putative target would be identified and quantified. These interactions could include hydrogen bonds, halogen bonds (involving the bromine atom), hydrophobic interactions, and π-π stacking. The results of such an analysis could be summarized in a table, as shown in the hypothetical example below.

Hypothetical Intermolecular Interaction Analysis for this compound with a Target Protein

| Interaction Type | Interacting Residue(s) in Target Protein | Distance (Å) / Geometry | Interaction Energy (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | Asp125 (OD1) | 2.8 | -4.5 |

| Halogen Bond | Gly122 (O) | 3.1 | -2.1 |

| Hydrophobic | Leu89, Val97 | - | -3.2 |

Note: The data in this table is hypothetical and for illustrative purposes only. The target protein and interacting residues are not based on any published research for this compound.

Derivatives and Structure Activity Relationship Sar Studies of 4 Amino 7 Bromo 8 Methylquinoline Analogues

Rational Design Principles for Novel Quinoline-Based Derivatives

Rational drug design for quinoline-based compounds often employs a modular approach, where the molecule is seen as having distinct domains that can be independently engineered. nih.govnih.gov These domains typically include a core scaffold for structural integrity, a component for tuning photophysical or electronic properties, and a site for introducing structural diversity to modulate biological activity. nih.govnih.gov For a molecule like 4-Amino-7-bromo-8-methylquinoline, the quinoline (B57606) nucleus is the core, while the substituents at the 4, 7, and 8 positions are the tunable domains.

Key principles in the rational design of quinoline derivatives include:

Structure-Based Design : Utilizing the known three-dimensional structure of a biological target to design molecules that fit precisely into binding pockets. For instance, in designing antimalarials, the quinoline moiety is thought to intercalate with hematin, preventing its crystallization into hemozoin. nih.govacs.org

Pharmacophore Modeling : Identifying the essential structural features (the pharmacophore) required for biological activity. For many 4-aminoquinolines, this includes the quinoline ring, a halogen at position 7, and a protonatable nitrogen in the side chain. nih.gov

Molecular Hybridization : Combining the quinoline scaffold with other known pharmacologically active moieties (heterocycles, for example) to create hybrid molecules. thesciencein.orgnih.govnih.gov This strategy aims to produce compounds with dual modes of action, enhanced potency, or the ability to overcome drug resistance. thesciencein.orgnih.gov

Impact of Substituents on Electronic Properties and Chemical Behavior

The electronic nature and reactivity of the quinoline ring are significantly influenced by its substituents through inductive and resonance effects. lasalle.edunih.gov The interplay between the electron-donating amino and methyl groups and the electron-withdrawing bromine atom in this compound creates a complex electronic landscape that dictates its chemical behavior and potential for biological interactions.

Research comparing different halogens at the 7-position has yielded clear structure-activity relationships. Studies on antiplasmodial 4-aminoquinolines have shown that derivatives with bromine or iodine at the 7-position are often as active as their well-known 7-chloro counterparts (like chloroquine). nih.govnih.gov In contrast, 7-fluoro and 7-trifluoromethyl derivatives tend to be less active, particularly against resistant strains. nih.gov This suggests that both the size and electronic properties of the halogen are important for optimal activity.

The bromine atom in this compound not only modulates the electronic properties but also serves as a versatile synthetic handle for further functionalization through cross-coupling reactions. nih.gov

Table 1: Comparative Antimalarial Activity of 7-Substituted 4-Aminoquinoline (B48711) Analogues This table illustrates the general trend of how different substituents at the 7-position affect antimalarial potency, based on findings from related compounds.

| Substituent at 7-Position | General Activity Trend vs. Chloroquine-Resistant P. falciparum | Reference |

|---|---|---|

| -Br (Bromo) | Comparable activity to -Cl | nih.govnih.gov |

| -I (Iodo) | Comparable activity to -Cl | nih.govnih.gov |

| -Cl (Chloro) | Active (Baseline) | nih.govnih.gov |

| -F (Fluoro) | Less Active | nih.gov |

| -CF3 (Trifluoromethyl) | Substantially Less Active | nih.gov |

| -OCH3 (Methoxy) | Largely Inactive | nih.gov |

Amino Group (C4-Position): The 4-amino group is fundamental to the biological activity of this class of compounds. It is a strong electron-donating group by resonance, which increases the electron density of the quinoline ring system. lasalle.edu This group is considered a necessary component of the hematin-associating nucleus in antimalarial quinolines. acs.orgacs.org The basicity of the exocyclic amino group, along with the quinoline ring nitrogen, is crucial for the accumulation of these drugs in the acidic food vacuole of the malaria parasite. acs.org The position of the amino group significantly affects the molecule's properties; for instance, the dipole moments of 5-aminoquinoline (B19350) are substantially higher than those of 3-aminoquinoline, highlighting the impact of substitution position on electronic characteristics. researchgate.net

Hybrid Quinoline Scaffolds and Molecular Conjugates

To broaden the therapeutic potential and overcome challenges like drug resistance, the this compound scaffold can be incorporated into larger, hybrid molecular structures. thesciencein.orgnih.gov

Molecular hybridization involves covalently linking the quinoline core to other heterocyclic systems known for their own biological activities, such as thiazole, benzimidazole, or pyrimidine. thesciencein.orgnih.govresearchgate.netresearchgate.net This approach aims to create multifunctional molecules that can interact with multiple biological targets or combine different mechanisms of action into a single agent. thesciencein.orgnih.gov For example, quinoline-thiazole hybrids have been explored for their potential as potent drug candidates. nih.gov The synthesis of such hybrids often leverages the functional groups on the quinoline core, such as the bromine atom, for coupling reactions.

Introducing carboxamide or carbonitrile functionalities is another effective strategy for creating novel derivatives. These groups can act as hydrogen bond donors/acceptors and participate in various non-covalent interactions with biological macromolecules.

Quinoline Carboxamides: Incorporating a carboxamide linkage into the quinoline framework has proven to be a successful strategy for developing potent anticancer agents. nih.gov These derivatives can function as inhibitors of crucial enzymes like topoisomerases and protein kinases. nih.gov The position and substitution of the carboxamide group are critical for activity.

Quinoline Carbonitriles: Quinoline-carbonitrile derivatives have been investigated as promising antibacterial lead compounds. nih.gov SAR studies have shown that the nature and position of other substituents on the quinoline ring, in conjunction with the carbonitrile group, significantly impact the antibacterial efficacy. For instance, the presence of a methoxy (B1213986) group was found to be preferable to a methyl group at certain positions for enhanced activity. nih.gov

Table 2: Examples of Functionalized Quinoline Scaffolds and Their Biological Targets This table provides examples of how introducing specific functional groups to the quinoline core can direct the resulting molecule toward different biological applications.

| Functionalized Scaffold | Example Biological Target/Activity | Reference |

|---|---|---|

| Quinoline Carboxamide | Anticancer (e.g., Topoisomerase or Kinase Inhibition) | nih.gov |

| Quinoline-Carbonitrile | Antibacterial | nih.gov |

| Quinoline-Thiazole Hybrid | Antimicrobial, Anticancer | nih.gov |

| Quinoline-Benzimidazole Hybrid | Antiviral, Anticancer | researchgate.net |

Research Applications of 4 Amino 7 Bromo 8 Methylquinoline and Its Derivatives

Applications in Materials Science Research

The unique electronic and photophysical properties of quinoline (B57606) derivatives have positioned them as promising candidates for various applications in materials science. Research in this area is continually expanding, with studies exploring the potential of compounds like 4-Amino-7-bromo-8-methylquinoline in the development of advanced materials.

Development of Organic Semiconductors

While specific research detailing the use of this compound in organic semiconductors is not extensively documented in publicly available literature, the broader class of quinoline derivatives is recognized for its potential in this field. The planar structure and electron-rich nature of the quinoline ring system provide a basis for designing molecules with suitable charge transport properties. The introduction of various functional groups, such as the amino and bromo substituents in this compound, can modulate the electronic characteristics, influencing factors like charge carrier mobility and stability. Further research is needed to synthesize and characterize specific derivatives of this compound to fully assess their performance as organic semiconductors.

Exploration in Light-Emitting Diode (LED) Materials

Quinoline derivatives are well-established as components in organic light-emitting diodes (OLEDs), often serving as host materials, electron transporters, or emissive dopants. asm.org The 8-hydroxyquinoline (B1678124) scaffold, in particular, has been extensively used in the form of metal complexes like tris(8-hydroxyquinoline)aluminum (Alq3). asm.org While direct studies on this compound for OLED applications are limited, the fundamental quinoline structure suggests its potential. The amino group at the 4-position can act as an electron-donating group, influencing the photoluminescence properties of the molecule. The bromine and methyl groups can also be strategically utilized to fine-tune the emission color and quantum efficiency. The development of novel quinoline-based emitters is an active area of research, and derivatives of this compound could offer a pathway to new and improved OLED materials. asm.org

Studies on Aggregation-Induced Emission (AIE) Phenomena

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation. This property is highly desirable for applications in sensors, bio-imaging, and light-emitting devices. Several quinoline derivatives have been reported to exhibit AIE characteristics. bohrium.comrsc.orggoogle.comsioc-journal.cnresearchgate.net The mechanism often involves the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and promotes radiative emission. While specific AIE studies on this compound are not prominent, its substituted quinoline structure provides a template for designing new AIE-active materials. By attaching rotor-like groups to the 4-amino position, it may be possible to induce AIE behavior.

Table 1: Examples of Quinoline Derivatives with AIE Properties

| Compound Class | Key Structural Feature | Emission in Aggregated State | Potential Application |

| Tetraphenylethene-modified quinoline | Presence of a TPE unit | Strong | Mechanochromic sensors |

| Quinoline-based zinc(II)–Schiff base complexes | Coordination with zinc ions | Enhanced | Smart fluorescent materials |

| Quinoline-malononitrile derivatives | Dicyanomethylene group | Tunable from green to red | Biosensors, bioimaging |

Roles in Biological and Biochemical Research

The 4-aminoquinoline (B48711) core is a well-known pharmacophore, most notably found in antimalarial drugs like chloroquine. This has spurred extensive research into the biological activities of various 4-aminoquinoline derivatives, including their potential as biochemical probes and inhibitors of key cellular enzymes.

Probes for Investigating Enzyme Activity and Protein Interactions

Fluorescent probes are invaluable tools in biochemical research for visualizing and quantifying biological processes. The inherent fluorescence of some quinoline derivatives makes them attractive candidates for the development of such probes. nih.govnih.govresearchgate.net 4-aminoquinoline derivatives can be designed to bind to specific biological targets, with a corresponding change in their fluorescence signal upon binding. For instance, a probe's fluorescence might be quenched in the unbound state and "turn on" upon interaction with a protein or enzyme. While specific probes based on the this compound structure are not widely reported, the 4-amino group provides a convenient point for chemical modification to attach linkers or recognition elements for specific targets. plos.orgnih.govnih.govwikipedia.orgresearchgate.netpreprints.org

Mechanistic Studies of Interactions with Biological Targets and Cellular Processes (e.g., DNA Gyrase, Topoisomerase IV Inhibition)

The quinolone class of compounds, which shares the core quinoline structure, is renowned for its antibacterial activity, primarily through the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govoup.comresearchgate.netwilddata.cn These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death. The 4-quinolone core is crucial for this activity, and substituents at various positions on the quinoline ring significantly influence the potency and spectrum of activity.

The key event in the action of quinolones is the trapping of a reversible enzyme-DNA complex. nih.gov This leads to a rapid halt in DNA synthesis and the induction of the SOS response in bacteria. At higher concentrations, this can result in the release of double-strand DNA breaks, which is a lethal event for the cell. nih.gov

Structure-activity relationship (SAR) studies have provided insights into the features that govern the inhibitory activity of quinolones.

Table 2: Structure-Activity Relationship of Quinolone Derivatives as Topoisomerase Inhibitors

| Position of Substitution | Substituent Effect on Activity | Example Compound Class |

| N-1 | A small alkyl group is generally optimal for potent activity. | Fluoroquinolones |

| C-6 | A fluorine atom generally enhances antibacterial potency by improving both enzyme inhibition and cell penetration. | Fluoroquinolones |

| C-7 | A piperazinyl or other heterocyclic ring is crucial for broad-spectrum activity and potency against Gram-negative bacteria. | Ciprofloxacin, Norfloxacin |

| C-8 | A halogen (e.g., fluorine or chlorine) can shift the primary target from topoisomerase IV to DNA gyrase. | Sparfloxacin (8-fluoro) |

Advanced Applications in Synthetic Organic Chemistry

Development of Novel Reagents and Catalysts based on the Quinoline Scaffold

Similarly, the exploration of this compound as a platform for the development of new reagents or catalysts is an area that appears to be uninvestigated in the current body of scientific work. The quinoline core is known to be a part of various ligands in catalysis, but specific derivatives must be synthesized and tested to establish their efficacy. The potential for the amino group and the nitrogen atom of the quinoline ring to act as a bidentate ligand for metal coordination exists, but no such studies involving this specific compound have been published.

The absence of research in this area means there are no available data tables, detailed research findings, or established protocols concerning the catalytic activity or reagent applications of this compound.

Analytical and Spectroscopic Characterization Methodologies in Quinoline Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques form the cornerstone of molecular characterization, providing a detailed picture of the connectivity, functional groups, and electronic environment within a molecule.

Infrared (IR) and Raman Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present.

In the IR spectrum of 4-Amino-7-bromo-8-methylquinoline, characteristic absorption bands would be expected. The N-H stretching vibrations of the primary amine group would typically appear in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline (B57606) ring would generate a series of bands in the 1400-1650 cm⁻¹ region. The C-Br stretching vibration would appear at lower frequencies, typically below 700 cm⁻¹.

Raman spectroscopy provides information about the polarizability of bonds and is particularly useful for symmetric vibrations and non-polar moieties, which may be weak or absent in the IR spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The wavelengths of maximum absorbance (λmax) are characteristic of the conjugated system of the molecule.

For this compound, the extended π-system of the quinoline ring would result in strong absorptions in the UV region. The presence of the amino group, an auxochrome, would be expected to cause a bathochromic (red) shift of the absorption bands compared to the unsubstituted quinoline. A study on quinoline and its amino derivatives showed that the introduction of an amino group leads to a significant shift in the absorption maxima to longer wavelengths. sigmaaldrich.com

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

For this compound, the molecular ion peak [M]⁺ would be expected at an m/z value corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units ([M]⁺ and [M+2]⁺), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. Fragmentation of the molecular ion would likely involve the loss of the methyl group, the amino group, or the bromine atom, providing further confirmation of the structure.

X-ray Diffraction and Solid-State Characterization of Quinoline Derivatives

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the packing of molecules in the crystal lattice.

While a crystal structure for this compound is not publicly available, studies on related 4-aminoquinoline (B48711) derivatives have provided valuable insights into their solid-state behavior. For example, the crystal structure of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate revealed a one-dimensional supramolecular network stabilized by hydrogen bonding interactions. sigmaaldrich.com Such studies are crucial for understanding intermolecular interactions, which can significantly influence the physical properties of the material, such as solubility and melting point.

Chromatographic and Separation Techniques in Quinoline Synthesis and Analysis

Chromatographic techniques are essential for the purification of synthetic products and for the analytical determination of their purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of non-volatile compounds. For quinoline derivatives, reverse-phase HPLC is commonly employed, where a non-polar stationary phase is used with a polar mobile phase. The retention time of a compound is dependent on its polarity, allowing for the separation of the desired product from starting materials and by-products. Various detectors, such as UV-Vis or mass spectrometry (LC-MS), can be coupled with HPLC for detection and identification. synquestlabs.comiosrjournals.org

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. nih.govfrontiersin.org Quinoline and its derivatives can often be analyzed by GC, where the sample is vaporized and separated in a column based on its boiling point and interaction with the stationary phase. nih.govfrontiersin.org GC coupled with a mass spectrometer (GC-MS) is a particularly powerful combination for the separation and identification of components in a mixture. nih.gov

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a reaction and to get a preliminary assessment of the purity of a sample. By spotting the sample on a plate coated with a stationary phase and developing it with a suitable mobile phase, the components of the mixture separate based on their polarity.

常见问题

Q. Critical Optimization Parameters :

| Step | Parameter | Optimization Strategy |

|---|---|---|

| Condensation | Solvent polarity | Use ethanol or DMF to stabilize intermediates |

| Deprotection | Acid strength | Adjust H₂SO₄ concentration to prevent over-degradation |

Advanced: How can computational methods like DFT predict the pharmacodynamic activity of this compound?

Methodological Answer:

Density Functional Theory (DFT) calculates Mulliken charge distributions to identify electron-rich regions (nucleophilic sites) and electron-deficient regions (electrophilic sites). For 7-bromo-5-chloro-8-quinolinol analogs:

Charge Analysis : The bromine and amino groups exhibit significant charge localization, influencing binding to biological targets like enzymes or DNA .

HOMO-LUMO Gaps : A smaller gap (e.g., 4.5 eV) suggests higher reactivity, correlating with observed antibacterial activity .

Q. Key Computational Findings :

| Functional Group | Mulliken Charge | Biological Implication |

|---|---|---|

| Br (C7) | -0.32 | Enhances electrophilic interactions |

| NH₂ (C4) | +0.18 | Facilitates hydrogen bonding |

Basic: What spectroscopic and crystallographic techniques characterize this compound?

Methodological Answer:

- X-ray Crystallography : Single-crystal analysis at 150 K reveals planarity (r.m.s. deviation <0.03 Å) and intermolecular C–H⋯π interactions. Use synchrotron radiation for high-resolution data .

- NMR Spectroscopy : H NMR in CDCl₃ shows distinct signals for methyl (δ 2.5 ppm) and aromatic protons (δ 7.2–8.1 ppm).

Q. Crystallographic Parameters :

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| Unit Cell | a=7.12 Å, b=12.34 Å, c=14.56 Å |

Advanced: How to resolve contradictions in biological activity data for quinoline derivatives?

Methodological Answer:

Contradictions often arise from assay variability or structural impurities. Strategies include:

Dose-Response Validation : Replicate assays across multiple cell lines (e.g., IC₅₀ in HeLa vs. MCF-7) .

Metabolite Profiling : Use LC-MS to confirm compound stability under assay conditions .

Structural Confirmation : Re-characterize batches via XRD to rule out polymorphic effects .

Basic: What protocols evaluate cytotoxic properties of this compound derivatives?

Methodological Answer:

- MTT Assay : Incubate derivatives (1–100 µM) with cancer cells for 48 hours. Measure absorbance at 570 nm .

- Selectivity Index : Compare cytotoxicity in cancerous vs. non-cancerous cells (e.g., fibroblasts).

Q. Example Data :

| Derivative | IC₅₀ (µM) HeLa | Selectivity Index |

|---|---|---|

| Compound A | 12.3 | 3.2 |

Advanced: How to optimize radiohalogenation for PET/SPECT imaging agents?

Methodological Answer:

- Precursor Design : Use 4-Bromo-8-methoxyquinoline as a scaffold. Replace Br with F via nucleophilic aromatic substitution .

- Reaction Conditions : Optimize temperature (80–120°C) and catalyst (e.g., K₂CO₃/Kryptofix) for radiochemical yield >70% .

Basic: Key considerations for studying intermolecular interactions in crystal structures?

Methodological Answer:

- Crystal Growth : Use slow evaporation of chloroform solutions to obtain high-quality crystals .

- Interaction Analysis : Identify weak C–H⋯π bonds (3.2–3.5 Å) and absence of π-π stacking via Mercury software .

Advanced: How do substituent positions modulate electronic properties?

Methodological Answer:

Q. Substituent Effects :

| Group | Position | Impact |

|---|---|---|

| Br | C7 | ↑ Electrophilicity |

| CH₃ | C8 | ↓ Crystal packing efficiency |

Basic: Purification strategies for high-purity this compound?

Methodological Answer:

- Deprotection Workup : Neutralize post-TFA reaction with NaHCO₃ to precipitate impurities .

- Chromatography : Use silica gel (hexane:EtOAc 3:1) with Rf = 0.4 .

Advanced: Methodologies for charge distribution analysis in biological targeting?

Methodological Answer:

Q. Electrostatic Potential Map :

| Region | Potential (eV) | Target Interaction |

|---|---|---|

| C4-NH₂ | +0.18 | Hydrogen bonding |

| C7-Br | -0.32 | Halogen bonding |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。